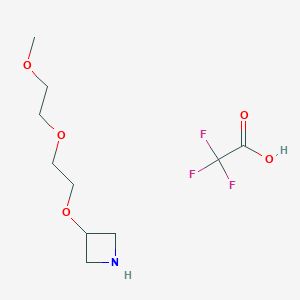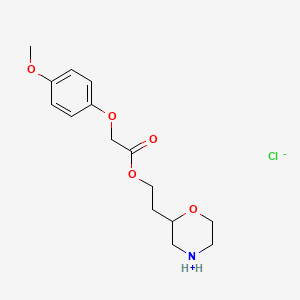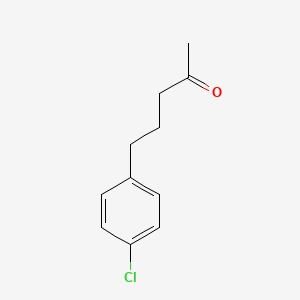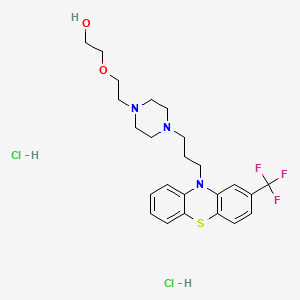
Fluorophenothiazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorophenothiazine dihydrochloride is a chemical compound belonging to the phenothiazine class. It is characterized by its molecular formula C24H30F3N3O2S.2ClH and a molecular weight of 554.5 . This compound is known for its unique optical and electronic properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fluorophenothiazine dihydrochloride typically involves the reaction of phenothiazine derivatives with fluorinating agents. One common method includes the use of trifluoromethylphenothiazine as a starting material, which undergoes a series of reactions to introduce the fluorine atoms and form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
化学反応の分析
Types of Reactions: Fluorophenothiazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
Fluorophenothiazine dihydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of fluorophenothiazine dihydrochloride involves its interaction with various molecular targets and pathways:
Dopaminergic Receptors: It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which is believed to contribute to its neuroleptic effects.
Hormone Release: It depresses the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
類似化合物との比較
Fluorophenothiazine dihydrochloride can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties, but with different side effect profiles.
Fluphenazine: Similar in structure but used primarily for long-term neuroleptic therapy.
Trifluoperazine: Another phenothiazine derivative with distinct pharmacological effects.
Uniqueness: this compound stands out due to its unique combination of fluorine atoms, which enhance its electronic properties and make it suitable for specialized applications in optoelectronics and fluorescence-based detection systems .
特性
CAS番号 |
1827-91-4 |
|---|---|
分子式 |
C24H32Cl2F3N3O2S |
分子量 |
554.5 g/mol |
IUPAC名 |
2-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C24H30F3N3O2S.2ClH/c25-24(26,27)19-6-7-23-21(18-19)30(20-4-1-2-5-22(20)33-23)9-3-8-28-10-12-29(13-11-28)14-16-32-17-15-31;;/h1-2,4-7,18,31H,3,8-17H2;2*1H |
InChIキー |
FHKYKCHMWGFEQE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


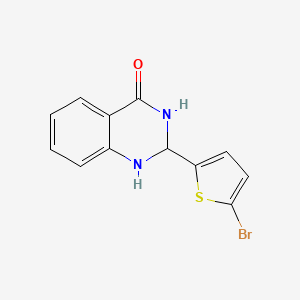
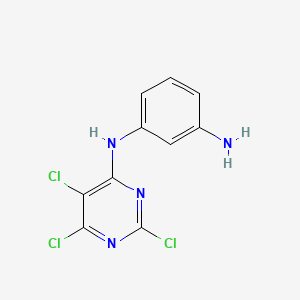
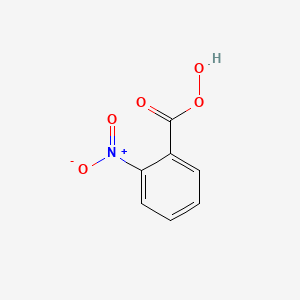
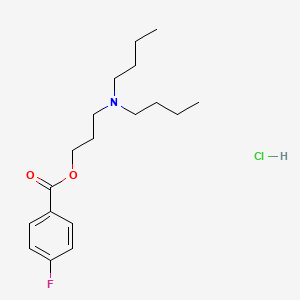
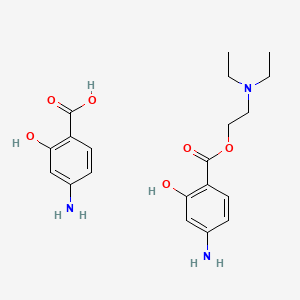
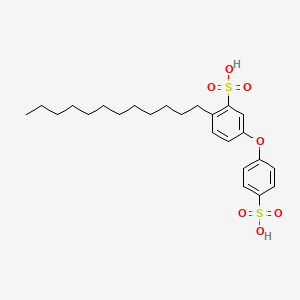
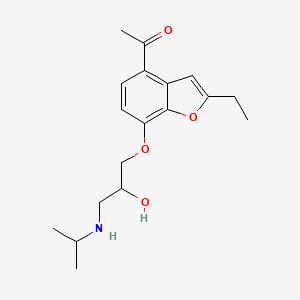
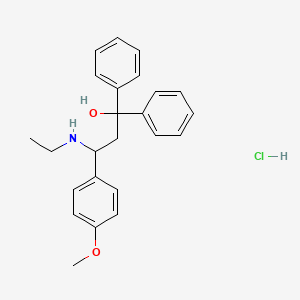
![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)
